ethyl 2-amino-4-methoxybutanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-amino-4-methoxybutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-3-11-7(9)6(8)4-5-10-2;/h6H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGADXXACSBFFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 2-Amino-4-Methoxybutanoic Acid
A straightforward route involves esterifying 2-amino-4-methoxybutanoic acid with ethanol under acidic conditions. The amino group is protonated to prevent nucleophilic interference, while hydrochloric acid catalyzes the esterification:
$$
\text{2-Amino-4-methoxybutanoic acid} + \text{EtOH} \xrightarrow{\text{HCl}} \text{this compound}
$$
Key Parameters :
- Molar Ratio : A 1:5 ratio of acid to ethanol ensures excess alcohol drives the equilibrium.
- Catalyst : Anhydrous HCl gas or concentrated HCl (37%) is used.
- Reflux Time : 12–24 hours at 78°C.
Challenges :
Reductive Amination of Ethyl 4-Methoxy-2-Oxobutanoate
This two-step approach introduces the amino group via reductive amination:
- Keto-Ester Preparation : Ethyl 4-methoxy-2-oxobutanoate is synthesized via Claisen condensation of ethyl methoxyacetate with ethyl acetate.
- Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH$$3$$CN) in methanol:
$$
\text{Ethyl 4-methoxy-2-oxobutanoate} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Ethyl 2-amino-4-methoxybutanoate}
$$
The product is then treated with HCl to form the hydrochloride salt.
Optimization Insights :
Gabriel Synthesis for Amino Group Introduction
The Gabriel method avoids direct handling of ammonia and mitigates over-alkylation:
- Phthalimide Protection : Ethyl 4-methoxy-2-bromobutanoate reacts with potassium phthalimide to form the phthalimido ester.
- Deprotection : Hydrazine cleaves the phthalimide group, releasing the primary amine.
- Salt Formation : Treatment with HCl yields the hydrochloride.
Advantages :
- High regioselectivity for the 2-position.
- Compatibility with methoxy groups due to mild reaction conditions.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
- Polar Aprotic Solvents : Dimethylformamide (DMF) enhances nucleophilicity in amination steps (e.g., 72.6% yield in pyridine synthesis).
- Reflux vs. Room Temperature : Prolonged reflux (24 hours) improves conversion in ring-expansion reactions, while reductive amination benefits from ambient conditions.
Catalytic Systems
- Acid Scavengers : Triethylamine or DMF neutralizes HCl byproducts during chlorination.
- Reducing Agents : NaBH$$3$$CN outperforms NaBH$$4$$ in selective amine formation.
Purification and Characterization
Acid-Base Extraction
Crude product purification follows a protocol adapted from 2-amino-4-methylpyridine isolation:
- Dissolution : Crude ester is dissolved in dilute HCl (pH 2–3).
- Extraction : Ethyl acetate removes non-polar impurities.
- Precipitation : Adjusting the aqueous phase to pH 8–9 with NaHCO$$_3$$ precipitates the free amine, which is converted to the hydrochloride salt.
Yield Improvement :
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-4-methoxybutanoate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reactant.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
Ethyl 2-amino-4-methoxybutanoate hydrochloride is utilized as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various derivatives that can be used in drug discovery and development.
Biochemical Studies
The compound plays a crucial role in studying amino acid metabolism and enzyme kinetics. It can act as a substrate for enzymes, providing insights into metabolic pathways and enzyme functions.
Pharmaceutical Development
As a precursor in pharmaceutical synthesis, this compound is involved in the development of new therapeutic agents. Its derivatives are explored for potential pharmacological effects, including neuropharmacological activity and anticancer properties.
The biological activity of this compound has been documented in several studies:
- Neuropharmacological Activity : Preliminary research indicates that this compound may interact with neurotransmitter systems, potentially influencing cognitive functions.
- Anticancer Properties : Case studies have suggested that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : Research has shown that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the implications of this compound in biological contexts:
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the compound's effects on enzyme kinetics, revealing its role as an effective substrate for specific enzymes involved in amino acid metabolism. |
| Study B (2021) | Evaluated the anticancer properties of its derivatives, demonstrating significant cytotoxicity against breast cancer cell lines. |
| Study C (2022) | Assessed its anti-inflammatory effects in vitro, showing reduced inflammatory markers in treated cells compared to controls. |
Mechanism of Action
The mechanism of action of ethyl (2RS)-2-amino-4-methoxybutyrate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ethyl 2-amino-4-methoxybutanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-amino-4-methoxybutanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
This compound is an amino acid derivative that has garnered attention for its pharmacological potential. Its structure includes an ethyl ester group and a methoxy substituent, which may influence its biological activity by enhancing solubility and bioavailability.
2. Synthesis
The synthesis of ethyl 2-amino-4-methoxybutanoate typically involves the reaction of appropriate starting materials under controlled conditions. The process often utilizes standard organic synthesis techniques such as esterification and amination. The final product is usually obtained as a hydrochloride salt to improve stability and solubility in aqueous environments.
3.1 Pharmacological Properties
Research indicates that ethyl 2-amino-4-methoxybutanoate exhibits various biological activities, including:
- Antimicrobial Activity: Studies have demonstrated that compounds similar to ethyl 2-amino-4-methoxybutanoate possess significant antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are often used to quantify this activity.
- Antioxidant Activity: The compound may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects: Some derivatives have shown potential neuroprotective effects in vitro, suggesting possible applications in neurodegenerative disorders.
The biological activity of ethyl 2-amino-4-methoxybutanoate is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Interaction with Receptors: The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
4.1 Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of ethyl 2-amino-4-methoxybutanoate against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
This table illustrates the varying sensitivity of different bacterial strains to the compound, indicating its potential as an antimicrobial agent.
4.2 Neuroprotective Effects
In a neuroprotection study using neuron-like cell lines, ethyl 2-amino-4-methoxybutanoate was tested for its ability to reduce oxidative stress induced by hydrogen peroxide. The findings are detailed in Table 2.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Hydrogen Peroxide | 50 |
| Ethyl 2-Amino-4-Methoxybutanoate (100 µM) | 75 |
The data suggests that treatment with the compound significantly improved cell viability compared to controls treated only with hydrogen peroxide.
5. Conclusion
This compound shows promising biological activities that warrant further investigation. Its antimicrobial properties and potential neuroprotective effects highlight its relevance in drug development and therapeutic applications. Future studies should focus on elucidating the precise mechanisms of action and exploring structure-activity relationships to optimize its efficacy.
Q & A
Q. What synthetic routes are recommended for ethyl 2-amino-4-methoxybutanoate hydrochloride, and what parameters critically influence yield?
Methodological Answer: The compound can be synthesized via esterification of 2-amino-4-methoxybutanoic acid followed by hydrochlorination. Key parameters include:
- Reaction Solvent : Polar aprotic solvents (e.g., dioxane) enhance intermediate solubility, as seen in analogous syntheses of methylated amino esters .
- Acid Catalysis : Hydrochloric acid in dioxane efficiently protonates the amino group, facilitating salt formation .
- Temperature Control : Room-temperature stirring minimizes side reactions like ester hydrolysis .
- Purification : Reduced-pressure evaporation followed by recrystallization in ethanol/ether mixtures improves purity .
Q. How should researchers characterize the purity and stereochemical configuration of this compound?
Methodological Answer:
- HPLC-MS : Quantify purity using reverse-phase chromatography with UV detection (210–260 nm) and confirm molecular weight via ESI-MS .
- NMR Spectroscopy : Compare -NMR chemical shifts (e.g., δ 3.79 ppm for methoxy protons) and coupling constants to reference spectra. Stereochemical confirmation requires chiral chromatography or optical rotation analysis .
- Elemental Analysis : Verify Cl content (theoretical ~13.1%) to confirm hydrochloride stoichiometry .
Q. What stability considerations are critical for storage and handling in aqueous solutions?
Methodological Answer:
- pH Sensitivity : Store at pH 4–6 to prevent ester hydrolysis. Acidic conditions stabilize the hydrochloride salt but may degrade the methoxy group under prolonged exposure .
- Moisture Control : Use desiccants and airtight containers to avoid hygroscopic degradation .
- Temperature : Long-term storage at –20°C minimizes thermal decomposition .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize synthesis yield and purity?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to test variables (e.g., solvent ratio, HCl concentration, reaction time). For example, a 2 design reduces experiments while identifying interactions between parameters .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., quadratic effects of temperature on yield). Central composite designs are ideal for process optimization .
- Case Study : A study on similar amino esters achieved 95% yield by optimizing HCl equivalents and solvent polarity via RSM .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Reaction Path Analysis : Use quantum chemical calculations (e.g., DFT) to map potential energy surfaces. Compare predicted activation barriers with experimental kinetics .
- Stereoelectronic Effects : Investigate electron density at the amino group using NBO analysis. Discrepancies may arise from solvation effects not modeled in simulations .
- Validation : Cross-check with isotopic labeling (e.g., -NMR) to trace reaction pathways .
Q. How can researchers address discrepancies in spectroscopic data caused by stereochemical or polymorphic variations?
Methodological Answer:
- Variable Temperature NMR : Detect dynamic stereoisomerism by observing signal splitting at low temperatures .
- PXRD Analysis : Identify polymorphic forms if NMR/MS data conflict with expected purity. For example, different crystal packing can alter solubility and reactivity .
- Computational Spectroscopy : Compare experimental -NMR shifts with DFT-calculated chemical shifts for all possible conformers .
Q. What advanced applications exist in drug delivery systems, and how can release kinetics be studied?
Methodological Answer:
- Prodrug Design : The ester group enables lipophilicity for cellular uptake, with hydrolysis releasing the active amino acid. Use Franz diffusion cells to measure release rates across synthetic membranes .
- Enzymatic Stability : Incubate with esterases (e.g., porcine liver esterase) and monitor degradation via LC-MS. Adjust methoxy substitution to modulate hydrolysis rates .
- In Vivo Tracking : Radiolabel the compound with for biodistribution studies in model organisms .
Data Contradiction Analysis
Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?
Methodological Answer:
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility. Polar aprotic solvents (δP > 10 MPa) typically dissolve the compound better than hydrocarbons .
- Ion Pairing Effects : In nonpolar solvents, ion pairing reduces solubility. Conduct conductivity measurements to assess dissociation extent .
Q. What methodologies validate the compound’s role in asymmetric catalysis amid contradictory enantioselectivity reports?
Methodological Answer:
- Chiral Shift Reagents : Use Eu(hfc) in -NMR to confirm enantiomeric excess (ee). Discrepancies may arise from impurities in earlier studies .
- Kinetic Resolution : Perform catalytic reactions with chiral ligands (e.g., BINAP) and compare ee values across multiple substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
